4-isothiocyanato-N-1,3-thiazol-2-ylbenzenesulfonamide
Overview
Description
4-Isothiocyanato-N-1,3-thiazol-2-ylbenzenesulfonamide is a chemical compound with the molecular formula C10H7N3O2S3 and a molecular weight of 297.38 g/mol . This compound is primarily used in scientific research and is known for its unique structure, which includes an isothiocyanate group, a thiazole ring, and a benzenesulfonamide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isothiocyanato-N-1,3-thiazol-2-ylbenzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with thiophosgene to introduce the isothiocyanate group. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The thiazole ring is introduced through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanato-N-1,3-thiazol-2-ylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Cyclization Reactions: The thiazole ring can undergo cyclization reactions with suitable reagents to form more complex heterocyclic structures.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Thiourea Derivatives: Formed through nucleophilic substitution of the isothiocyanate group.
Heterocyclic Compounds: Resulting from cyclization reactions involving the thiazole ring.
Scientific Research Applications
4-Isothiocyanato-N-1,3-thiazol-2-ylbenzenesulfonamide is utilized in various scientific research fields, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-isothiocyanato-N-1,3-thiazol-2-ylbenzenesulfonamide involves its interaction with specific molecular targets. The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes or alter protein functions, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Isothiocyanato-N-1,3-thiazol-2-ylbenzenesulfonamide: Unique due to its combination of an isothiocyanate group, thiazole ring, and benzenesulfonamide moiety.
4-Isothiocyanatobenzenesulfonamide: Lacks the thiazole ring, making it less versatile in certain reactions.
N-1,3-Thiazol-2-ylbenzenesulfonamide: Does not contain the isothiocyanate group, limiting its reactivity in nucleophilic substitution reactions.
Uniqueness
The presence of both the isothiocyanate group and the thiazole ring in this compound provides a unique combination of reactivity and stability. This makes it a valuable compound for various research applications, particularly in the synthesis of complex molecules and the study of biochemical interactions .
Properties
IUPAC Name |
4-isothiocyanato-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S3/c14-18(15,13-10-11-5-6-17-10)9-3-1-8(2-4-9)12-7-16/h1-6H,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKNHSAECJJNKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)S(=O)(=O)NC2=NC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601239339 | |
Record name | 4-Isothiocyanato-N-2-thiazolylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601239339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51908-30-6 | |
Record name | 4-Isothiocyanato-N-2-thiazolylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51908-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isothiocyanato-N-2-thiazolylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601239339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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